molecular formula C18H18ClN3S B11357615 5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11357615
M. Wt: 343.9 g/mol
InChI Key: MGUQBZFFWMCTCY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with 4-chlorophenyl and cyclohexylamine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ammonium acetate (NH4OAc) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: NaOMe, KOtBu, DMF

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. The presence of the 4-chlorophenyl group and the cyclohexylamine moiety contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H18ClN3S/c19-13-8-6-12(7-9-13)15-10-23-18-16(15)17(20-11-21-18)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,21,22)

InChI Key

MGUQBZFFWMCTCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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